

The Discovery and Development of gp120-IN-1: A Technical Overview

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An In-depth Guide for Researchers and Drug Development Professionals

Introduction

The quest for novel antiretroviral agents with unique mechanisms of action remains a critical component of HIV/AIDS research. One promising strategy is the inhibition of viral entry into host cells, a process mediated by the viral envelope glycoprotein gp120. **gp120-IN-1** has emerged from a class of 1,2,3,4-tetrahydropyrimidine derivatives as a potent inhibitor of this initial step of HIV-1 infection. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development history of **gp120-IN-1**, tailored for researchers, scientists, and drug development professionals.

Discovery and Lead Optimization

gp120-IN-1, also identified as compound 4e in its discovery publication, was developed as part of a targeted effort to identify small molecule inhibitors of the HIV-1 gp120 protein. The design strategy focused on the "Phe43 cavity," a highly conserved hydrophobic pocket on gp120 that is critical for its interaction with the CD4 receptor on host T-cells. By targeting this cavity, researchers aimed to block the initial attachment of the virus to the host cell, thereby preventing infection.

The lead optimization process involved the synthesis and evaluation of a series of 1,2,3,4-tetrahydropyrimidine derivatives. The structure-activity relationship (SAR) studies within this series led to the identification of **gp120-IN-1** as a particularly potent compound.



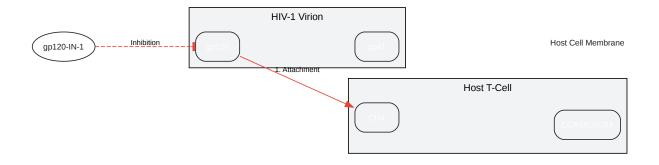
Quantitative Data Summary

The following table summarizes the key in vitro activity data for **gp120-IN-1** and a closely related analog, gp120-IN-2.

| Compound | IC50 (μM)[1] | CC50 (µM)[1][2] | Selectivity Index (SI) |
|-----------------|--------------|-----------------|------------------------|
| gp120-IN-1 (4e) | 2.2[1] | 100.90[1] | 45.86 |
| gp120-IN-2 (4i) | 7.5[2] | 112.93[2] | 15.06 |

Mechanism of Action

gp120-IN-1 exerts its antiviral activity by inhibiting the entry of HIV-1 into host cells.[1] The primary molecular target of **gp120-IN-1** is the gp120 envelope glycoprotein. Specifically, it binds to the Phe43 cavity, a crucial pocket involved in the binding of gp120 to the CD4 receptor of the host cell. By occupying this cavity, **gp120-IN-1** allosterically prevents the conformational changes in gp120 that are necessary for its interaction with the CD4 receptor. This blockade of the gp120-CD4 interaction is the initial and critical step in preventing the viral entry cascade.



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Mechanism of **gp120-IN-1** Action



Experimental Protocols

While the precise, detailed experimental protocols for the synthesis and evaluation of **gp120-IN-1** are proprietary to the discovery research, this section outlines the general methodologies typically employed for the characterization of such compounds, based on related studies of tetrahydropyrimidine derivatives.

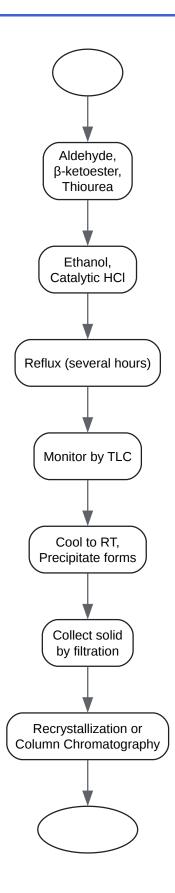
Synthesis of 1,2,3,4-Tetrahydropyrimidine Derivatives

The synthesis of the 1,2,3,4-tetrahydropyrimidine scaffold is generally achieved through a multi-component Biginelli reaction. This reaction typically involves the condensation of an aldehyde, a β -ketoester, and urea or thiourea under acidic conditions.

General Procedure:

- A mixture of the appropriate aldehyde (1 mmol), β-ketoester (1 mmol), and thiourea (1.5 mmol) is dissolved in a suitable solvent (e.g., ethanol).
- A catalytic amount of a protic acid (e.g., HCl) is added to the mixture.
- The reaction mixture is refluxed for several hours and monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
- The crude product is then purified by recrystallization or column chromatography to yield the desired tetrahydropyrimidine derivative.





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General Synthesis Workflow



Anti-HIV-1 Activity Assay

The antiviral activity of the synthesized compounds is typically evaluated using a cell-based assay that measures the inhibition of HIV-1 replication.

General Procedure:

- TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates.
- The cells are pre-incubated with serial dilutions of the test compounds for a short period.
- A known amount of HIV-1 (e.g., laboratory-adapted strains or clinical isolates) is then added to the wells.
- The plates are incubated for 48 hours to allow for viral entry, replication, and expression of the luciferase reporter gene.
- After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
- The 50% inhibitory concentration (IC50) is calculated by comparing the luciferase activity in compound-treated wells to that in untreated control wells.

Cytotoxicity Assay

To determine the therapeutic window of the compounds, their cytotoxicity is assessed in a relevant cell line.

General Procedure:

- SUP-T1 cells (a human T-cell line) are seeded in 96-well plates.[1]
- The cells are incubated with serial dilutions of the test compounds for a period that mirrors the antiviral assay (e.g., 48 hours).
- Cell viability is assessed using a colorimetric assay, such as the MTT assay.[1] This assay measures the metabolic activity of viable cells.



 The absorbance is read using a microplate reader, and the 50% cytotoxic concentration (CC50) is calculated by comparing the viability of compound-treated cells to that of untreated cells.

Preclinical Development

To date, the publicly available information on **gp120-IN-1** is limited to its initial discovery and in vitro characterization. There is no published data on its preclinical development, including pharmacokinetic properties (absorption, distribution, metabolism, and excretion), in vivo efficacy in animal models, or detailed toxicology studies. Further investigation would be required to advance **gp120-IN-1** as a clinical candidate.

Conclusion

gp120-IN-1 represents a promising lead compound in the development of novel HIV-1 entry inhibitors. Its targeted mechanism of action, potent in vitro antiviral activity, and favorable selectivity index highlight the potential of the 1,2,3,4-tetrahydropyrimidine scaffold for antiretroviral drug discovery. While further preclinical development is necessary to fully evaluate its therapeutic potential, the initial findings provide a strong foundation for future research in this area.

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